![molecular formula C13H14BrN3 B11096546 N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B11096546.png)
N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as two methyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Formation of Pyrimidine Ring: The brominated intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of formamide and a catalyst such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer models. One notable case study involved screening a library of compounds against multicellular spheroids, where this compound demonstrated significant efficacy, indicating its potential for further development as a therapeutic agent in oncology .
Mechanism of Action
The biological activity of N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. The presence of the bromine atom enhances its binding affinity to enzymes and receptors related to tumor growth and progression .
Antimicrobial Research
The compound has also been investigated for its antimicrobial properties. Its unique structure suggests that it may inhibit the growth of various pathogens. Preliminary studies indicate that it could be effective against both bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Agricultural Applications
Herbicidal Activity
There is evidence suggesting that derivatives of this compound may possess herbicidal properties. Research indicates that certain pyrimidine-based compounds can effectively control weed growth while being safe for crops like tomatoes and grasses . This presents an opportunity to develop environmentally friendly herbicides that minimize harm to beneficial plants.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the bromine and methyl groups can significantly influence the compound's biological activity. For instance, altering the position or type of substituents on the pyrimidine ring can enhance its potency against specific cancer cell lines or improve its antimicrobial efficacy .
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)benzamide
- 4-bromo-N-(2-methylphenyl)benzamide
- N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is unique due to the presence of both bromine and multiple methyl groups, which contribute to its distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Biological Activity
N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, along with a brominated phenyl group at position 2. Its molecular formula is C12H13BrN4 and it has a molecular weight of approximately 284.16 g/mol .
Table 1: Structural Comparison with Similar Compounds
Compound Name | Structure | Key Features |
---|---|---|
This compound | Structure | Contains bromine and dimethyl substitutions; potential for anticancer activity. |
2-Amino-5-bromo-4,6-dimethylpyrimidine | Structure | Similar halogenation; studied for biological activities. |
2-Amino-4,6-dimethylpyridine | Structure | Lacks bromination; retains pyrimidine core; used in pharmaceuticals. |
This compound exhibits potential biological activities by interacting with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The compound's ability to modulate enzyme activity is crucial for its therapeutic applications.
Antiviral and Anticancer Potential
Research indicates that compounds similar to this compound have shown significant antiviral activity. For instance, modifications to the pyrimidine scaffold have been associated with enhanced inhibitory effects against reverse transcriptase in viral replication .
Case Study: Anticancer Activity
A study focused on the anticancer potential of pyrimidine derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 130 to 263 μM against various cancer cell lines . This suggests that this compound may possess comparable efficacy.
Table 2: Biological Activity Data Summary
Activity Type | Target | IC50 Values (μM) | Reference |
---|---|---|---|
Antiviral | Reverse Transcriptase | 130 - 263 | |
Anticancer | Various Tumor Cell Lines | 130 - 263 |
In Silico Studies
Recent computational modeling studies have provided insights into the binding characteristics of similar compounds with biological targets. These studies highlight the importance of specific functional groups in enhancing binding affinity and biological activity .
Pharmacological Implications
The unique combination of a brominated phenyl group with a highly substituted pyrimidine ring in this compound enhances its potential therapeutic applications compared to other similar compounds lacking such specific substitutions .
Properties
Molecular Formula |
C13H14BrN3 |
---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H14BrN3/c1-8-4-5-12(11(14)6-8)17-13-15-9(2)7-10(3)16-13/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
VEAUGEBKCBFOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CC(=N2)C)C)Br |
Origin of Product |
United States |
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